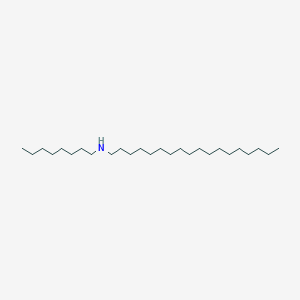
N-Octyloctadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyloctadecan-1-amine: is a long-chain primary alkyl amine with the molecular formula C26H55N . This compound is characterized by its hydrophobic nature and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octyloctadecan-1-amine can be synthesized through the alkylation of ammonia or primary amines with long-chain alkyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine and facilitate nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Octyloctadecan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products:
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
N-Octyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in the preparation of nanomaterials and thin films.
Biology: The compound is utilized in the functionalization of biomolecules and as a component in biosensors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is employed in the production of lubricants, corrosion inhibitors, and textile softeners
Wirkmechanismus
The mechanism of action of N-Octyloctadecan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in modifying surfaces and enhancing the stability of nanomaterials. Additionally, its hydrophobic nature allows it to interact with lipid membranes, making it useful in biological applications .
Vergleich Mit ähnlichen Verbindungen
Octadecylamine: Similar in structure but with a shorter alkyl chain.
Hexadecylamine: Another long-chain amine with a slightly shorter chain length.
Dodecylamine: A shorter-chain primary amine used in similar applications .
Uniqueness: N-Octyloctadecan-1-amine stands out due to its longer alkyl chain, which provides enhanced hydrophobicity and surface activity. This makes it particularly useful in applications requiring strong surface modification and stabilization properties .
Eigenschaften
CAS-Nummer |
62746-83-2 |
|---|---|
Molekularformel |
C26H55N |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
N-octyloctadecan-1-amine |
InChI |
InChI=1S/C26H55N/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-27-25-23-21-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI-Schlüssel |
NKKSOWQDTODRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



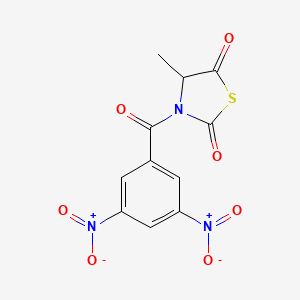
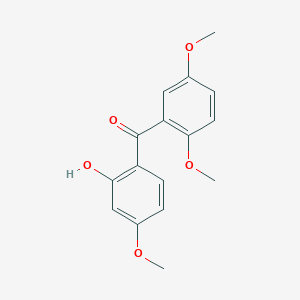
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
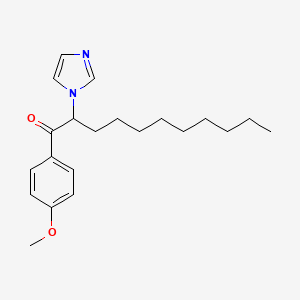
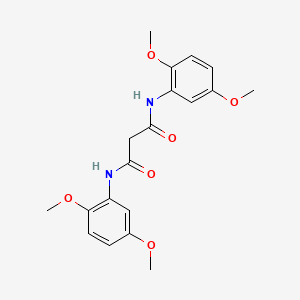

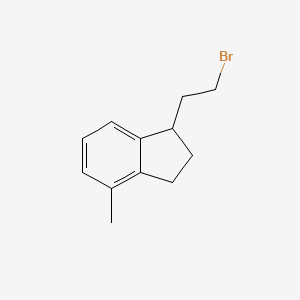
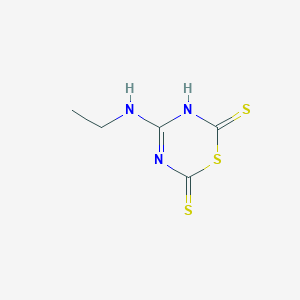
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
